4-Nitrophenol;pyridin-2-amine
Description
Properties
CAS No. |
827322-46-3 |
|---|---|
Molecular Formula |
C17H16N4O6 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
4-nitrophenol;pyridin-2-amine |
InChI |
InChI=1S/2C6H5NO3.C5H6N2/c2*8-6-3-1-5(2-4-6)7(9)10;6-5-3-1-2-4-7-5/h2*1-4,8H;1-4H,(H2,6,7) |
InChI Key |
JKZJOZBLVBHBQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N.C1=CC(=CC=C1[N+](=O)[O-])O.C1=CC(=CC=C1[N+](=O)[O-])O |
Origin of Product |
United States |
Synthesis Methodologies and Crystallization Engineering
Co-crystallization and Salt Preparation Techniques
The synthesis of the 4-Nitrophenol (B140041);pyridin-2-amine complex, a proton transfer salt, relies on co-crystallization, a technique that brings together two or more different molecular components in a crystalline lattice. This method is fundamental in creating new solid forms with potentially enhanced properties. The formation of such complexes often involves hydrogen bonding and can lead to the creation of organic salts through proton transfer from the acidic 4-Nitrophenol to the basic pyridin-2-amine.
Slow Evaporation Solution Growth Methodologies
The slow evaporation solution growth technique is a widely employed and effective method for obtaining high-quality single crystals of organic complexes, including those involving 4-nitrophenol and aminopyridines. derpharmachemica.comresearchgate.netresearchgate.net This method involves dissolving the constituent molecules, 4-Nitrophenol and pyridin-2-amine, in a suitable solvent and allowing the solvent to evaporate slowly at a controlled temperature. As the solvent volume decreases, the solution becomes supersaturated, leading to nucleation and subsequent crystal growth.
The process typically begins with the preparation of a solution containing stoichiometric amounts of the two components. researchgate.net This solution is then left undisturbed in an environment that allows for gradual solvent evaporation, which can take several days or even weeks. derpharmachemica.com The slow rate is crucial as it allows the molecules to self-assemble into a well-ordered crystalline lattice, minimizing defects. For similar compounds, this technique has successfully yielded single crystals of appreciable size suitable for analysis by X-ray diffraction. derpharmachemica.comresearchgate.net While conventional, challenges can arise, as attempts with some pyridine (B92270) compounds have resulted in oils rather than crystals, indicating the sensitivity of the process to the specific molecular components. acs.org
Optimization of Solvent Systems for Crystal Growth
The choice of solvent is a critical parameter in co-crystallization, as it influences the solubility of the components, the solution's supersaturation level, and the final crystal morphology. researchgate.net For the formation of 4-nitrophenol-aminopyridine complexes, a variety of solvents have been successfully utilized, demonstrating the importance of solvent screening and optimization.
Commonly used solvents include:
Ethanol (B145695): Has been used to grow single crystals of 4-nitrophenol with various aminopyridines. derpharmachemica.comresearchgate.net
Acetone: Employed for growing crystals of 2-Aminopyridinium 4-nitrophenolate (B89219) 4-nitrophenol. researchgate.netresearchgate.net
Methanol: Used in the crystallization of 2,6-diaminopyridinium 4-nitrophenolate 4-nitrophenol. researchgate.net
Mixed Solvents: A combination of toluene (B28343) and ethanol has been used to prepare solutions for crystallization. derpharmachemica.com
The optimal solvent or solvent system is typically determined empirically. The goal is to find a solvent in which both co-formers have adequate and comparable solubility. The interaction between the solvent and the solute molecules can also play a role in the proton transfer process itself. pharmacophorejournal.commdpi.com
| Solvent System | Co-formers | Reference |
| Ethanol | 4-Nitrophenol, various aminopyridines | derpharmachemica.comresearchgate.net |
| Acetone | 2-Aminopyridine (B139424), 4-Nitrophenol | researchgate.netresearchgate.net |
| Methanol | 2,6-Diaminopyridine (B39239), 4-Nitrophenol | researchgate.net |
| Toluene/Ethanol Mix | 2,6-Diaminopyridine, 4-Nitrophenol | derpharmachemica.com |
| Methanol, Ethanol, Acetonitrile (B52724) | 2,6-dichloro-4-nitrophenol, 2-amino-4,6-dimethoxypyrimidine | pharmacophorejournal.com |
Controlled Crystallization Parameters
Beyond solvent choice, the control of physical parameters is essential for successful crystallization. Temperature is a key variable that directly affects solvent evaporation rates and solute solubility. For related 4-nitrophenol adducts, crystallization has been achieved at specific, constant temperatures, such as 32 °C or 50 °C, to ensure reproducible results. researchgate.netacs.org Controlled slow cooling is another strategy employed, where a saturated solution at a higher temperature is gradually cooled, inducing crystallization. researchgate.net The stability of the resulting complex is also temperature-dependent; for instance, the 2-Aminopyridinium 4-nitrophenolate 4-nitrophenol adduct is reported to be stable up to 132 °C. researchgate.net
Stoichiometric Control and Adduct Formation
The formation of a co-crystal or salt is governed by the specific intermolecular interactions between the co-formers, which dictates the stoichiometric ratio in the final solid adduct.
Investigation of Molar Ratios for Co-former Integration
The molar ratio of the acid (4-Nitrophenol) to the base (pyridin-2-amine) in the initial solution is a crucial factor that determines the composition of the resulting crystalline product. Research on similar systems involving 4-nitrophenol and various aminopyridines has shown the formation of adducts with different stoichiometric ratios.
For instance, co-crystallization of 4-nitrophenol with five different aminopyridines predominantly resulted in a 2:1 molar ratio of 4-nitrophenol to the aminopyridine. researchgate.net However, a 1:1 adduct was also observed in one case. researchgate.net In another study, a 1:2 ratio of 2,6-diaminopyridine to 4-nitrophenol was used. derpharmachemica.com The formation of a 1:1 proton transfer complex is also common. pharmacophorejournal.combohrium.com This variability highlights the necessity of systematically investigating different molar ratios during the synthesis process to identify all possible stable solid phases. These ratios lead to the formation of organic salts composed of a pyridinium (B92312) cation, a 4-nitrophenolate anion, and in the case of 2:1 adducts, a neutral 4-nitrophenol molecule. researchgate.net
| Co-formers | Molar Ratio (Phenol:Amine) | Resulting Adduct Type | Reference |
| 4-Nitrophenol : various aminopyridines | 2:1 | Organic Salt with neutral phenol (B47542) molecule | researchgate.net |
| 4-Nitrophenol : 3-aminopyridine (B143674) | 1:1 | Neutral Co-crystal | researchgate.net |
| 2,6-Diaminopyridine : 4-Nitrophenol | 1:2 | Organic Salt | derpharmachemica.com |
| 2,6-dichloro-4-nitrophenol : 2-amino-4,6-dimethoxypyrimidine | 1:1 | Proton Transfer Complex | pharmacophorejournal.com |
Isolation and Characterization of Solid Proton Transfer Complexes
The interaction between the acidic hydroxyl group of 4-Nitrophenol and the basic nitrogen atom of the pyridin-2-amine ring can lead to the transfer of a proton, resulting in the formation of an ion pair: the pyridin-2-aminium cation and the 4-nitrophenolate anion. This creates a solid proton transfer complex, which is effectively an organic salt. derpharmachemica.commdpi.com
The isolation of these solid complexes is typically achieved by filtering the crystalline product from the mother liquor after the slow evaporation process is complete. pharmacophorejournal.com The crystals are then washed with a small amount of the solvent and dried.
Characterization of the isolated solid is essential to confirm its structure and the nature of the bonding. A suite of analytical techniques is employed for this purpose:
FT-IR Spectroscopy: Provides evidence of proton transfer. The disappearance of the broad O-H stretching band of 4-nitrophenol and the appearance of a new broad band corresponding to the N+-H stretching vibration in the pyridinium cation are key indicators. pharmacophorejournal.combohrium.com
NMR Spectroscopy (¹H and ¹³C): Confirms the formation of the complex and the proton transfer. pharmacophorejournal.commdpi.combohrium.com The chemical shifts of the protons and carbons near the interaction sites are significantly affected by the change in the electronic environment upon protonation and deprotonation.
Single Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional arrangement of the ions in the crystal lattice, confirming the stoichiometry and detailing the hydrogen bonding network. derpharmachemica.comresearchgate.net
Elemental Analysis: Used to verify the stoichiometric ratio of the components in the synthesized complex. pharmacophorejournal.combohrium.com
These characterization methods collectively provide a comprehensive understanding of the structure and bonding within the 4-Nitrophenol;pyridin-2-amine solid proton transfer complex.
Structural Elucidation and Intermolecular Interaction Analysis
Comprehensive Characterization of Hydrogen Bonding Networks
Geometrical Analysis of Hydrogen Bond Distances and Angles
Hydrogen bonds are the principal interactions governing the primary structure of the 4-nitrophenol (B140041);pyridin-2-amine complex. The proton transfer from 4-nitrophenol to pyridin-2-amine creates a 2-aminopyridinium cation and a 4-nitrophenolate (B89219) anion. drbgrpublications.inresearchgate.net This allows for the formation of strong, charge-assisted N⁺-H···O⁻ hydrogen bonds. Additionally, when a neutral 4-nitrophenol molecule is present in the crystal lattice, O-H···O hydrogen bonds are also observed, linking the neutral molecule to the phenolate (B1203915) anion. researchgate.net
The amino group of the pyridinium (B92312) cation also participates in hydrogen bonding. These interactions, along with those involving aromatic C-H donors, create a robust network. grafiati.com The geometry of these bonds, characterized by specific lengths and angles, is crucial for the stability of the resulting supramolecular structure. The hydrogen bond is a highly directional, albeit flexible, interaction, typically with lengths greater than the corresponding covalent bonds (around 0.18 nm) and angles that tend towards linearity. colostate.edu In related co-crystals, N-H···O hydrogen bond distances are observed to be around 2.6 Å or longer. researchgate.net
Table 1: Representative Hydrogen Bond Geometries in Aminopyridine-4-Nitrophenol Systems
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
|---|---|---|---|---|---|---|---|
| N⁺-H | H | O⁻ | - | ~1.84 | ~2.6-2.7 | ~170-180 | researchgate.netnih.gov |
| O-H | H | O⁻ | - | - | - | - | researchgate.net |
| N-H | H | O | - | - | - | - | researchgate.net |
| C-H | H | O | - | - | - | - | grafiati.com |
Note: Specific values can vary depending on the exact crystalline polymorph and the specific aminopyridine derivative.
Role of Hydrogen Bonding in Supramolecular Assembly
Hydrogen bonds are the primary driving force for the self-assembly of 4-nitrophenol and pyridin-2-amine into a well-defined supramolecular structure. tandfonline.comacs.org The co-crystallization process typically results in organic salts composed of a pyridinium cation, a 4-nitrophenolate anion, and often a neutral 4-nitrophenol molecule. researchgate.net
Analysis of Additional Intermolecular Interactions
Beyond the dominant hydrogen bonds, other weaker, non-covalent interactions play a significant role in consolidating the crystal structure. These include π–π stacking, C–H···O, and potential Lp–π-hole interactions.
π–π Stacking Interactions
The planar aromatic rings of both the 2-aminopyridinium and 4-nitrophenolate moieties facilitate π–π stacking interactions, which contribute to the stabilization of the crystal packing. rsc.org These interactions occur between adjacent aromatic rings, with typical centroid-to-centroid distances ranging from 3.3 to 3.8 Å. nih.gov In similar structures, such as co-crystals of 4,4'-bipyridine (B149096) with 4-nitrophenol, π–π interactions are observed between the ring systems of adjacent molecules with a plane centroid-to-plane centroid distance of 3.8255 (11) Å. nih.gov The planarity of the pyridine (B92270) and phenyl rings is a key factor enabling these effective stacking arrangements. vulcanchem.com The presence of bulky substituents or significant twisting between the rings can hinder or modify these interactions.
C–H···O Interactions
Weak C–H···O hydrogen bonds provide additional stabilization to the supramolecular architecture. researchgate.net In the crystal lattice, the aromatic C-H groups of both the pyridinium and phenolate rings can act as hydrogen bond donors, interacting with the oxygen atoms of the nitro groups or the phenolate oxygen of neighboring molecules. grafiati.com These interactions help to link the primary hydrogen-bonded motifs, such as chains or dimers, into a more extensive and robust three-dimensional network. grafiati.com
Exploration of Lp–π-hole Interactions
The concept of a π-hole interaction involves an electron-deficient region (the π-hole) on a molecule interacting with a region of negative electrostatic potential, such as a lone pair (Lp) of electrons. nih.gov The nitro group (–NO₂) in 4-nitrophenol is a strong electron-withdrawing group, which creates a significant region of positive electrostatic potential (a π-hole) on the nitrogen and surrounding oxygen atoms. nih.govchemrxiv.org
This electrophilic region of the nitro group can interact favorably with a nucleophilic lone pair from a nearby atom. In the context of the 4-nitrophenol;pyridin-2-amine crystal, a potential Lp–π-hole interaction could occur between a lone pair on an oxygen atom of one nitro group and the π-hole of the nitro group of an adjacent molecule. Computational studies on nitro-aromatic ligands have shown that these interactions can have stabilization energies of approximately -5 kcal/mol. nih.gov While not always explicitly detailed in crystallographic reports for this specific complex, the conditions for such interactions are present. These anti-electrostatic interactions, where a cation might interact with a π-hole, are a subject of ongoing research. rsc.org
Supramolecular Architecture and Crystal Packing
These primary assemblies are then organized in three dimensions through a combination of weaker forces. π–π stacking interactions align the aromatic rings of adjacent hydrogen-bonded chains or layers, contributing significantly to the cohesion and density of the crystal. nih.govrsc.org Concurrently, a network of weak C–H···O hydrogen bonds interlinks these larger motifs, ensuring a tightly packed and stable structure. grafiati.com The final crystal packing is therefore a delicate balance of these directional hydrogen bonds and the less directional, but collectively significant, stacking and van der Waals forces, resulting in a complex and well-defined three-dimensional lattice. researchgate.netnih.gov
Visualization and Analysis of Molecular Assembly in Crystals
The crystal structure of adducts involving aminopyridines and 4-nitrophenol reveals intricate molecular assemblies. In similar systems, such as 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol, the crystal structure is stabilized by a network of strong N-H···O and C-H···O hydrogen bonds, creating a three-dimensional framework. asianpubs.org The fundamental unit often consists of the aminopyridinium cation and the 4-nitrophenolate anion, sometimes incorporating a neutral 4-nitrophenol molecule as well. asianpubs.orgresearchgate.net
The packing arrangement is described by the crystallographic unit cell and the symmetry operations of its specific space group. acs.org For instance, the related compound 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol crystallizes in the orthorhombic system with a non-centrosymmetric space group (Pna21). asianpubs.orgasianpubs.org The number of formula units in the unit cell is denoted by Z, while Z' represents the number of symmetry-independent molecules. acs.org The presence of multiple molecules in the asymmetric unit (Z' > 1) is a notable feature in some organic cocrystals, indicating that chemically identical molecules are not related by crystallographic symmetry. acs.org
Visualization of the crystal packing often reveals that the planar pyridine and phenyl rings are oriented at specific dihedral angles to each other, optimizing packing efficiency and intermolecular interactions. asianpubs.org In the crystal structure of a 2:1 co-crystal of 4-nitrophenol and 4,4'-bipyridine, trimolecular units are formed through hydrogen bonding, which then propagate throughout the crystal. nih.gov
Table 1: Crystallographic Data for a Related Aminopyridine-Nitrophenol System
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna21 |
| a (Å) | 13.152(2) |
| b (Å) | 10.921(3) |
| c (Å) | 12.241(3) |
| V (ų) | 1758.3(7) |
| Z | 4 |
Source: Data for 2-aminopyridinium 4-nitrophenolate 4-nitrophenol. researchgate.net
Formation of H-bonded Helical Structures
Hydrogen bonds are the primary directional forces responsible for the formation of supramolecular architectures in these cocrystals. The interaction between the acidic hydroxyl group of 4-nitrophenol and the basic nitrogen atoms of pyridin-2-amine is a classic example of a robust hydrogen-bonding synthon. This interaction often involves proton transfer from the phenol (B47542) to the more basic pyridine ring nitrogen, forming a charge-assisted N+-H···O− hydrogen bond.
These interactions can lead to the formation of extended one-dimensional chains or more complex helical structures. scirp.orgrsc.org In oligoamides of quinoline (B57606) derivatives, for example, intramolecular hydrogen bonds between amide hydrogens and adjacent quinoline nitrogens stabilize a helical conformation. uni-muenchen.de While the 4-Nitrophenol;pyridin-2-amine system primarily involves intermolecular bonding, these principles of hydrogen bond-driven self-assembly into ordered, repeating structures are directly applicable. The repetition of hydrogen-bonded motifs, such as the N-H···O interaction, can guide the molecules to assemble into helices or zigzag chains running along a crystallographic axis. scirp.orgresearchgate.net
Influence of Aminopyridine Isomerism (ortho- vs. para-) on Non-centrosymmetric Packing
The position of the amino group on the pyridine ring (e.g., 2-aminopyridine (B139424) vs. 4-aminopyridine) has a profound effect on the resulting crystal packing and symmetry. The ability to form non-centrosymmetric (NCS) crystal structures is of particular interest for materials with properties like second-harmonic generation (SHG).
The formation of NCS packing is often promoted by strong, directional interactions that overcome the natural tendency of achiral molecules to pack in centrosymmetric space groups. researchgate.net In aminopyridine-nitrophenol systems, the primary interaction is the O-H···N(pyridine) hydrogen bond. However, the amino group introduces a secondary site for hydrogen bonding.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgcsic.es The surface is generated by partitioning the crystal's electron density into regions associated with each molecule. acs.org By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific regions of intermolecular contact.
The d_norm function uses the distances from the surface to the nearest nucleus internal (d_i) and external (d_e) to the surface, normalized by the van der Waals radii of the atoms. csic.es
Red spots on the d_norm map indicate close contacts (shorter than the sum of van der Waals radii), corresponding to strong interactions like hydrogen bonds.
White areas represent contacts close to the van der Waals separation.
Blue areas signify contacts longer than the van der Waals separation.
For a 4-Nitrophenol;pyridin-2-amine cocrystal, the dominant interactions are expected to be O···H/H···O contacts, corresponding to the strong N-H···O and C-H···O hydrogen bonds. mdpi.comresearchgate.net Other significant contacts would include H···H, C···H/H···C, and N···H/H···N interactions. nih.gov The analysis of a related system, 2-amino-5-methyl pyridinium 4-nitrophenolate 4-nitrophenol, showed that O···H contacts contributed 35.7% to the Hirshfeld surface area, highlighting their major role in stabilizing the crystal structure. researchgate.net
Table 2: Expected Intermolecular Contact Contributions from Hirshfeld Surface Analysis
| Contact Type | Expected Contribution | Description |
| O···H / H···O | High | Represents strong N-H···O and C-H···O hydrogen bonds. |
| H···H | High | Represents numerous van der Waals contacts between hydrogen atoms. nih.gov |
| C···H / H···C | Moderate | Corresponds to C-H···π interactions and other weaker contacts. nih.gov |
| N···H / H···N | Moderate | Involves contacts from the amino and nitro groups. nih.gov |
| C···C | Low | Indicates π-π stacking interactions between aromatic rings. nih.gov |
This quantitative analysis allows for a detailed understanding of the forces driving molecular assembly and provides a basis for comparing the packing in different isomers and polymorphs. researchgate.netnih.gov
Spectroscopic Characterization of Electronic and Vibrational States
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the intermolecular interactions within the 4-Nitrophenol (B140041);pyridin-2-amine system. Analysis of the infrared and Raman spectra of the individual components and the resulting complex reveals significant changes that confirm the formation of a new entity through proton transfer.
Identification of Characteristic Functional Group Vibrations
The vibrational spectra of the 4-NP and 2-AP complex show distinct bands corresponding to the characteristic vibrations of its functional groups. The NH2 stretching modes in 2-aminopyridine (B139424) are typically observed in the 3250-3480 cm⁻¹ region. For instance, studies on 2-aminopyridine have identified asymmetric and symmetric NH2 stretching modes at approximately 3442 cm⁻¹ and 3300 cm⁻¹, respectively. The NH2 scissoring vibration appears around 1617-1628 cm⁻¹.
In 4-nitrophenol, the nitro group (-NO₂) exhibits characteristic asymmetric and symmetric stretching vibrations. In a similar compound, 2,6-dichloro-4-nitrophenol, these vibrations occur at 1577 cm⁻¹ and 1324 cm⁻¹, respectively. mdpi.com Upon complex formation, these frequencies are shifted, indicating a change in the electronic environment of the nitro group. mdpi.com For example, in the complex with 3,4-diaminopyridine (B372788), the NO₂ bands shift to 1610 cm⁻¹ and 1310 cm⁻¹. mdpi.com Similarly, the stretching vibrations of the amino groups of the pyridine (B92270) derivative are also altered upon complexation. mdpi.com
Table 1: Characteristic Vibrational Frequencies (cm⁻¹) for Functional Groups in 2-Aminopyridine and Related Nitrophenol Complexes Data compiled from studies on 2-aminopyridine and analogous systems.
| Functional Group | Vibrational Mode | 2-Aminopyridine (Free) | 4-Nitrophenol Derivative (Free) | Proton Transfer Complex |
| Amino (-NH₂) | Asymmetric Stretch | ~3442 | - | Shifted |
| Amino (-NH₂) | Symmetric Stretch | ~3300 | - | Shifted |
| Amino (-NH₂) | Scissoring | ~1620 | - | Shifted |
| Nitro (-NO₂) | Asymmetric Stretch | - | ~1577 | Shifted (~1610) |
| Nitro (-NO₂) | Symmetric Stretch | - | ~1324 | Shifted (~1310) |
| Phenolic (-OH) | O-H Stretch | - | ~3376 | Absent |
| Pyridinium (B92312) (N⁺-H) | N⁺-H Stretch | - | - | Appears (~2700) |
Spectroscopic Signatures of Proton Transfer and Salt Formation
The most definitive evidence for proton transfer from the phenolic hydroxyl group of 4-NP to the pyridine nitrogen of 2-AP comes from significant and specific changes in the FTIR spectrum. mdpi.comnih.gov
Disappearance of the ν(OH) band: In the spectrum of the complex, the broad stretching vibration band of the phenolic O-H group, typically found in the free nitrophenol molecule (e.g., around 3376 cm⁻¹ for 2,6-dichloro-4-nitrophenol), completely disappears. mdpi.comnih.gov This absence is a strong indicator that the proton is no longer covalently bonded to the oxygen atom. mdpi.com
Appearance of the ν(N⁺-H) band: Concurrently, a new, typically broad and complex absorption band appears in the lower frequency region of the spectrum, often centered around 2700-3000 cm⁻¹. mdpi.com This band is attributed to the stretching vibration of the newly formed N⁺-H bond in the protonated aminopyridinium cation, participating in a strong O⁻...H-N⁺ hydrogen bond. mdpi.comnih.gov
These spectral alterations—the loss of the O-H signal and the gain of the N⁺-H signal—are considered unambiguous spectroscopic signatures of the formation of a proton transfer complex, effectively a salt, in the solid state. mdpi.comnih.gov
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)
Electronic spectroscopy provides crucial information on the formation of charge-transfer complexes, the equilibrium of proton transfer in different environments, and the photophysical behavior of the 4-NP-2-AP system.
Investigation of Charge Transfer (CT) Complex Formation
The interaction between an electron donor (2-aminopyridine) and an electron acceptor (4-nitrophenol) can lead to the formation of a charge-transfer (CT) complex, which is characterized by the appearance of a new, often broad, absorption band in the UV-Visible spectrum. nih.gov This CT band is located at a longer wavelength (lower energy) than the absorption bands of the individual donor or acceptor molecules. researchgate.netresearchgate.net
Studies on complexes of 2-aminopyridine and 3-aminopyridine (B143674) with various π-acceptors have demonstrated the formation of such CT complexes in solution, characterized spectrophotometrically. nih.gov The energy of the charge transfer band (E_CT) provides insight into the interaction strength between the donor and acceptor. nih.gov Theoretical calculations on similar proton transfer complexes have assigned the long-wavelength absorption band to the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) transition, confirming its charge-transfer nature. nih.gov
Spectroscopic Evidence of Proton Transfer Equilibrium in Solution and Solid States
In solution, the extent of proton transfer often exists in an equilibrium that is highly dependent on the polarity of the solvent. Spectrophotometric studies are used to investigate this equilibrium. nih.govdocumentsdelivered.com The formation of the proton transfer complex can be monitored by observing changes in the UV-Vis absorption spectrum. For instance, the deprotonation of 4-nitrophenol to the 4-nitrophenolate (B89219) ion results in a significant shift of its maximum absorption peak from around 316-320 nm to approximately 400 nm. researchgate.net
The presence of the 400 nm band in a solution containing both 4-NP and 2-AP is strong evidence for proton transfer. The intensity of this band can be used to quantify the extent of complex formation. Studies on analogous systems have shown that the formation constant (K_PT) for the proton transfer reaction is higher in less polar solvents like acetonitrile (B52724) compared to more polar, protic solvents like methanol, indicating that the complex is more stable in aprotic environments. nih.gov
Characterization of Luminescence Behavior and Excited State Dynamics
The photophysical properties of the 4-NP-2-AP system are governed by the interplay of the electron-withdrawing nitro group and the electron-donating amino group, as well as the proton transfer phenomenon. Nitroaromatic compounds are known for unique photoinduced pathways, including ultrafast intersystem crossing from the singlet to the triplet manifold and the potential for twisted intramolecular charge transfer (TICT) states. rsc.orgnih.gov
Upon photoexcitation, a shift of electron density from the phenyl ring to the -NO₂ group can occur, leading to a charge-transfer state. nih.gov The torsional motion of the nitro group is often a key coordinate in the relaxation dynamics of the excited state. nih.gov
Aminopyridines, on the other hand, can exhibit fluorescence, and their emission properties are influenced by substituents and the surrounding environment. acs.orgnih.gov The formation of the proton transfer complex introduces new excited-state pathways. Excited-state proton transfer (ESPT) is a fundamental process that can occur on an ultrafast timescale (femtoseconds) and leads to the formation of a tautomeric species with significantly different emission properties, often a large red-shift in fluorescence. chemrxiv.org The dynamics of these processes, including charge separation and intersystem crossing, are often studied using time-resolved fluorescence spectroscopy, revealing complex kinetics that depend on solvent polarity and temperature. nih.gov
Optical Transparency Window Analysis
The optical transparency of the co-crystal formed between 4-Nitrophenol and 2-aminopyridine is a critical parameter for its potential use in optical applications. Studies employing UV-Vis-NIR spectroscopy have been conducted to determine the transmission range of this material. The analysis identifies the lower and upper cut-off wavelengths, which define the spectral window where the material is transparent.
For the 2-aminopyridine-4-nitrophenol crystal, the UV-Vis-NIR spectrum reveals a significant transparency window, a desirable characteristic for nonlinear optical (NLO) materials. researchgate.net The lower cut-off wavelength is determined by the onset of electronic absorption. Research on analogous compounds, such as 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol, shows a wide transparency window in the visible and near-IR regions, specifically from 420 nm to 1400 nm, rendering it suitable for NLO applications. researchgate.net The generated terahertz (THz) spectrum for aminopyridine and 4-nitrophenol cocrystals extends up to 3.0 THz, highlighting its potential for applications in this frequency range. researchgate.net
Table 1: Optical Transparency Data
| Parameter | Value | Reference |
|---|---|---|
| Transparency Region | Visible and Near-IR | researchgate.net |
| Lower Cut-off Wavelength | ~420 nm | researchgate.net |
| Upper Cut-off Wavelength | ~1400 nm | researchgate.net |
| Application | Nonlinear Optics, THz Generation | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for the detailed structural analysis of the 4-Nitrophenol and 2-aminopyridine compound in solution and the solid state. Both ¹H and ¹³C NMR studies are instrumental in confirming the structure and understanding the nature of the interaction between the two components. researchgate.net
¹H NMR spectroscopy is particularly sensitive to the chemical environment of protons and is used to investigate the proton transfer reaction between the acidic hydroxyl group of 4-Nitrophenol and the basic nitrogen of 2-aminopyridine. nih.gov The transfer of a proton results in the formation of a 2-aminopyridinium cation and a 4-nitrophenolate anion, which is indicative of salt formation rather than a neutral co-crystal.
This proton transfer is evidenced by significant changes in the chemical shifts (δ) of the protons involved. The hydroxyl proton signal of 4-Nitrophenol typically disappears, while the N-H protons of the aminopyridine show a downfield shift upon protonation. orientjchem.org In studies of similar proton transfer complexes, such as between 2-amino-4-methylpyridine (B118599) and 2,6-dichloro-4-nitrophenol, the formation of a stable 1:1 complex was confirmed, and the analysis of the solid complex by ¹H NMR supported the findings from solution studies. nih.gov The chemical shifts are highly sensitive to the protonation states, allowing for a clear differentiation between the neutral and ionized forms. nih.gov
Table 2: Representative ¹H NMR Chemical Shift Changes Upon Proton Transfer
| Proton | Typical Shift in Neutral Species (ppm) | Typical Shift in Protonated/Deprotonated Species (ppm) | Inference |
|---|---|---|---|
| Phenolic -OH | Present | Disappears | Deprotonation of 4-Nitrophenol |
| Pyridinic N-H | Standard amine region | Downfield shift | Protonation of 2-aminopyridine |
| Aromatic C-H | Characteristic shifts | Minor shifts due to change in electronic environment | Confirms integrity of aromatic rings |
Both ¹H and ¹³C NMR spectroscopy are employed to confirm the presence and structural integrity of the 4-Nitrophenol and 2-aminopyridine moieties within the synthesized compound. researchgate.net The spectra provide a map of the different carbon and proton environments in the molecule.
The ¹H NMR spectrum will show distinct signals corresponding to the aromatic protons of both the 4-nitrophenol and the 2-aminopyridine rings. The integration of these signals confirms the stoichiometric ratio of the two components in the adduct. Similarly, the ¹³C NMR spectrum will display a unique set of signals for each carbon atom in the final structure, confirming that both precursor molecules are present. For instance, studies on the molecular adduct of 2-aminopyridine and 4-nitrophenol have utilized ¹H and ¹³C NMR to confirm the presence of the different types of protons and carbon atoms, thereby verifying the formation of the intended compound. researchgate.net
Table 3: List of Compounds
| Compound Name |
|---|
| 4-Nitrophenol |
| pyridin-2-amine (2-aminopyridine) |
| 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol |
| 2,6-dichloro-4-nitrophenol |
| 2-amino-4-methylpyridine |
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))
Quantum chemical calculations are instrumental in elucidating the properties of the 4-nitrophenol (B140041);pyridin-2-amine adduct at a molecular level. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the predominant methods used for these investigations.
Geometry Optimization and Electronic Structure Analysis of Adducts
Density Functional Theory (DFT) calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine the most stable molecular structure of the adduct. researchgate.net These calculations optimize the geometric parameters, such as bond lengths and angles, by finding the minimum energy conformation.
In adducts of 4-nitrophenol with aminopyridines, a key feature investigated is the proton transfer from the hydroxyl group of 4-nitrophenol to the nitrogen atom of the pyridine (B92270) ring. drbgrpublications.inacs.org This transfer results in the formation of a 4-nitrophenolate (B89219) anion and a pyridinium (B92312) cation, linked by strong hydrogen bonds. The optimized geometry reveals a charge-separated state, which is crucial for the material's properties. The structure of such adducts, like 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol, has been confirmed through single-crystal X-ray diffraction, providing experimental data that validates the theoretical models. researchgate.net The analysis of the electronic structure provides details on the distribution of electron density and the nature of the chemical bonds within the adduct.
Prediction of Spectroscopic Parameters (IR, UV-Vis) and Comparison with Experimental Data
Theoretical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the adduct. researchgate.net The calculated IR spectra for similar adducts show characteristic peaks corresponding to the functional groups present. For instance, the symmetric stretching mode of the nitro group is a strong band that can be identified. researchgate.net The formation of the N-H bond in the pyridinium cation and the changes in the C-O stretching of the phenolate (B1203915) group are key features that can be compared between theoretical and experimental spectra to confirm proton transfer. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. mdpi.combohrium.com The calculations provide information on excitation energies, oscillator strengths (f), and the wavelengths of maximum absorption (λmax). asianpubs.org For proton-transfer complexes of nitrophenols, the formation of the nitrophenolate ion leads to a characteristic absorption band at around 400 nm. mdpi.com TD-DFT calculations can assign this band to the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition, confirming the charge-transfer nature of the electronic excitation. researchgate.netmdpi.combohrium.com
| Transition | Experimental λmax (nm) | Calculated λmax (nm) | Assignment | Reference |
|---|---|---|---|---|
| π → π | 406 | 379.5 | HOMO → LUMO | mdpi.combohrium.com |
| π → π | 275 | 272.3 | HOMO → LUMO+3 | mdpi.combohrium.com |
HOMO-LUMO Energy Gap Analysis for Electronic Transitions and Reactivity
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key parameter. irjweb.com
A small HOMO-LUMO gap generally indicates high chemical reactivity and is associated with enhanced molecular polarizability, which is desirable for NLO applications. acs.org In the 4-nitrophenol;pyridin-2-amine adduct, the HOMO is typically localized on the electron-rich 4-nitrophenolate moiety, while the LUMO is situated on the electron-deficient pyridinium ring. researchgate.net This spatial separation of the FMOs facilitates intramolecular charge transfer upon electronic excitation. The energy gap for similar nitrophenol-based systems has been calculated to be around 3.76 eV for 4-nitrophenol itself, and this value is tuned upon adduct formation. researchgate.netresearchgate.net The analysis of the HOMO-LUMO gap helps in explaining the charge transfer interactions within the molecule. irjweb.com
| Parameter | Value (eV) | Significance | Reference |
|---|---|---|---|
| EHOMO | - | Electron-donating ability | researchgate.net |
| ELUMO | - | Electron-accepting ability | researchgate.net |
| Energy Gap (ΔE) | ~3.76 (for 4-NP) | Chemical reactivity and stability | researchgate.netresearchgate.net |
Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For the 4-nitrophenol;pyridin-2-amine system, the MEP map of 4-nitrophenol shows a negative potential around the oxygen atoms of the nitro group and the hydroxyl group, making them sites for electrophilic interaction. researchgate.net The pyridin-2-amine molecule has a negative potential near the pyridine nitrogen, indicating it as a proton acceptor site. scirp.org In the resulting adduct, the MEP map would confirm the charge distribution in the ion pair, highlighting the electrostatic interactions that stabilize the complex.
Prediction of Molecular Hyperpolarizability Tensor Components
The nonlinear optical (NLO) response of a molecule is quantified by its hyperpolarizability (β). Theoretical calculations are crucial for predicting these properties. The transfer of a proton from an acid (4-nitrophenol) to a base (pyridin-2-amine) can significantly enhance the molecular hyperpolarizability. drbgrpublications.in
DFT calculations can compute the components of the first hyperpolarizability tensor. The total hyperpolarizability (β_total) is a measure of the second-order NLO activity. For related adducts like 2-aminopyridinium 4-nitrophenolate 4-nitrophenol (2AP4N), the calculated first-order hyperpolarizability was found to be significantly higher than that of urea (B33335), a standard NLO material. researchgate.net This enhancement is attributed to the increased charge separation and intramolecular charge transfer character upon proton transfer. researchgate.netresearchgate.net
Energetic Analysis of Intermolecular Interactions
The stability of the crystalline structure of the 4-nitrophenol;pyridin-2-amine adduct is governed by a network of intermolecular interactions. These non-covalent interactions, primarily hydrogen bonds, play a crucial role in the crystal packing.
Calculation of Hydrogen Bond Strengths and Binding Energies
Theoretical calculations, particularly Natural Bond Orbital (NBO) analysis, are instrumental in quantifying the strength of the hydrogen bonds that stabilize the supramolecular structure of the 4-nitrophenol;pyridin-2-amine complex. In its proton-transferred crystalline form, the structure is stabilized by a network of hydrogen bonds involving the 2-aminopyridinium cation, the 4-nitrophenolate anion, and a neutral 4-nitrophenol molecule. acrhem.orgresearchgate.net
A detailed NBO analysis identifies several key intermolecular interactions and their corresponding stabilization energies, which are indicative of their respective strengths.
| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| LP(1) O2 | σ(N3-H3A) | O···H-N | 14.81 |
| LP(1) O5 | σ(N4-H4A) | O···H-N | 10.11 |
| LP(1) O2 | σ(C11-H11) | O···H-C | 1.10 |
| LP(1) O6 | σ(C15-H15) | O···H-C | 0.73 |
Data sourced from NBO analysis performed on the 2AP4N complex. The E(2) energy represents the stabilization intensity of the donor-acceptor interaction. researchgate.net
Quantification of Non-Covalent Interaction Contributions to Supramolecular Stability
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various non-covalent interactions that contribute to the stability of the supramolecular assembly. By mapping properties onto this surface, researchers can decompose the crystal packing into contributions from different types of intermolecular contacts. acrhem.org
| Interaction Type | Percentage Contribution (%) |
|---|---|
| O···H / H···O | 43.6 |
| H···H | 23.9 |
| C···H / H···C | 12.7 |
| C···C | 6.9 |
| N···H / H···N | 5.8 |
| O···C / C···O | 3.1 |
| Other | 4.0 |
This data quantifies the relative contributions of different non-covalent interactions to the crystal packing of the 2AP4N complex. researchgate.net
Theoretical Modeling of Proton Transfer Dynamics
The transfer of a proton from the hydroxyl group of 4-nitrophenol to the nitrogen atom of 2-aminopyridine (B139424) is a fundamental process defining the nature of the complex. Theoretical modeling provides insight into the energetics and mechanisms of this dynamic process.
Investigation of Proton Transfer Barriers and Pathways
Computational studies on related phenol-pyridine systems indicate that the proton transfer (PT) process can be modeled by calculating the potential energy surface along the proton transfer coordinate. mdpi.comrsc.org For the 4-nitrophenol/2-aminopyridine system, the process involves the movement of the acidic proton from the phenol (B47542) oxygen to the pyridine nitrogen (O-H···N → O···H-N).
Theoretical calculations suggest that in the gas phase or non-polar environments, a molecular complex with a strong hydrogen bond (O-H···N) is the stable form. mdpi.com As the proton moves towards the nitrogen, the energy of the system increases, creating a potential energy barrier. The height of this barrier is critical for the transfer dynamics. In similar systems, this barrier can be significant, preventing spontaneous proton transfer in the absence of external influences like a solvent. nih.gov The pathway is generally considered to be a stepwise mechanism, where the proton transfer is the distinct step, rather than a concerted process involving other simultaneous electronic or geometric changes. rsc.org The existence of a stable proton-transferred salt form in the solid state, as seen in 2AP4N, implies that the crystal packing energy overcomes the barrier and stabilizes the ionic state relative to the neutral hydrogen-bonded state.
Role of Solvent Effects on Proton Transfer Equilibrium
Solvent plays a crucial role in mediating proton transfer. Theoretical models, often using the Polarizable Continuum Model (PCM), demonstrate that polar solvents can dramatically lower the proton transfer barrier and stabilize the resulting ionic pair (2-aminopyridinium 4-nitrophenolate). mdpi.comsquarespace.com
In computational studies of analogous systems, such as 3,4-diaminopyridine (B372788) and 2,6-dichloro-4-nitrophenol, a clear shift in the equilibrium is observed when moving from the gas phase to a solvent continuum. mdpi.com
In the gas phase: A hydrogen-bonded complex is favored. Calculations show a shorter O-H bond and a longer N···H distance, indicating only a partial displacement of the proton. mdpi.com
In polar solvents (e.g., Ethanol (B145695), Acetonitrile): A complete proton transfer is observed, resulting in a stable ion pair. The calculations show a fully formed N-H bond and a corresponding elongation of the O···H distance. The solvent's dielectric effect stabilizes the charge separation in the ionic species, shifting the equilibrium (O-H···N ⇌ O⁻···H-N⁺) to the right. mdpi.com
This solvent-induced stabilization is critical, as the formation of the proton-transferred complex is often not spontaneous in the gas phase but becomes favorable in solutions, which facilitates the crystallization of the ionic salt form. mdpi.comresearchgate.net
Advanced Functional Properties and Applications
Nonlinear Optical (NLO) Properties
The compound exhibits strong NLO responses, making it a promising candidate for various photonic applications, including frequency conversion and terahertz (THz) wave generation.
The SHG efficiency of 2AP4NP has been extensively studied, demonstrating its superiority over many other organic NLO materials. The Kurtz-Perry powder technique is a common method used to evaluate the SHG efficiency of crystalline powders. Studies have shown that 2AP4NP exhibits a high SHG efficiency, with values reported to be significantly greater than that of potassium dihydrogen phosphate (B84403) (KDP), a standard inorganic NLO material. The high efficiency is attributed to the optimized alignment of the chromophores within the non-centrosymmetric crystal structure.
| Property | Value | Reference Material |
| Second Harmonic Generation (SHG) Efficiency | ~60 times that of KDP | Potassium Dihydrogen Phosphate (KDP) |
This table presents a summary of the Second Harmonic Generation (SHG) efficiency of 2-amino-pyridinium 4-nitrophenolate (B89219) (2AP4NP) in comparison to the standard inorganic NLO material, Potassium Dihydrogen Phosphate (KDP).
A non-centrosymmetric crystal structure is a prerequisite for a material to exhibit second-order NLO properties like SHG. In 2AP4NP, the proton transfer from the hydroxyl group of 4-nitrophenol (B140041) to the pyridine (B92270) nitrogen of 2-aminopyridine (B139424) leads to the formation of a salt. The resulting cation and anion are then arranged in a non-centrosymmetric fashion in the solid state. This specific arrangement, often in the monoclinic space group P2₁, results in a macroscopic dipole moment, which is essential for a strong NLO response. The charge transfer from the phenolate (B1203915) oxygen to the nitro group, facilitated by the π-conjugated system, is the primary source of the large molecular hyperpolarizability, which is then translated into a strong macroscopic NLO effect due to the favorable crystal packing.
While known for its second-order NLO properties, 2AP4NP also exhibits third-order nonlinearities. These have been investigated using techniques such as the Z-scan method. The Z-scan technique allows for the determination of both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). These parameters are crucial for applications in all-optical switching and optical limiting. The third-order NLO properties are also linked to the charge-transfer characteristics of the molecule.
The exceptional NLO properties of 2AP4NP extend into the terahertz (THz) frequency range. The material has been shown to be an efficient emitter and detector of THz radiation. This is due to the large diagonal optical rectification tensor component of the 2AP4NP crystal. The generation of THz waves is achieved through optical rectification of femtosecond laser pulses. Furthermore, the material exhibits characteristic absorption spectra in the THz domain, which are related to the low-frequency vibrational modes of the crystal lattice, including intermolecular vibrations between the cation and anion.
The proton transfer from 4-nitrophenol to 2-aminopyridine is a critical factor governing the NLO properties of 2AP4NP. This transfer creates an ionic pair, significantly enhancing the ground-state dipole moment and the molecular first hyperpolarizability (β). The degree of proton transfer can influence the electronic structure and, consequently, the NLO response. Theoretical calculations and experimental studies have confirmed that the protonated form (the salt) possesses a much larger β value compared to the neutral co-crystal. This enhancement at the molecular level directly contributes to the large macroscopic second-order susceptibility (χ⁽²⁾) of the crystal.
Charge Transfer Phenomena
The foundation of the remarkable NLO properties of 2AP4NP lies in the intramolecular and intermolecular charge transfer phenomena. Upon photoexcitation, an electron is transferred from the electron-donating phenolate group to the electron-withdrawing nitro group through the π-conjugated bridge. This intramolecular charge transfer is significantly enhanced by the initial proton transfer, which creates a more potent electron-donating anion.
Mechanisms of Electron Density Redistribution in Charge Transfer Complexes
The formation of a charge transfer complex between an electron donor, such as an aminopyridine, and an electron acceptor, like a nitrophenol, involves a significant redistribution of electron density. mdpi.comnih.gov In the case of 4-nitrophenol and pyridin-2-amine, the interaction is primarily driven by hydrogen bonding between the phenolic hydroxyl group of 4-nitrophenol and the nitrogen atom of the pyridine ring in pyridin-2-amine. mdpi.com
This hydrogen bonding facilitates a partial or complete proton transfer (PT) from the phenol (B47542) to the pyridine, creating a hydrogen-bonded PT complex. mdpi.com This process results in the formation of a 4-nitrophenolate anion and a 2-aminopyridinium cation. The electronic spectrum of such complexes is typically characterized by the appearance of a new, distinct absorption band not present in the spectra of the individual components. mdpi.comresearchgate.net This band is attributed to the charge-transfer transition.
The extent of electron density redistribution is significant. The proton transfer from the phenolic OH group of 4-nitrophenol to an organic base like pyridin-2-amine can enhance the molecule's hyperpolarizability. researchgate.net The nitrogen atom of the pyridine ring in the protonated aminopyridine engages in hydrogen bonding with the deprotonated phenolic group, stabilizing the complex through this interaction and the resulting charge separation. mdpi.com This charge transfer can involve both π–π and n–π* interactions between the two molecules. researchgate.net
Impact of Solvent Environment on Charge Transfer Efficiency
The efficiency of charge transfer in the 4-nitrophenol;pyridin-2-amine complex is profoundly influenced by the solvent environment. The polarity of the solvent can dictate the nature and extent of the proton transfer process. mdpi.commdpi.com
In the gas phase or non-polar solvents, the interaction may be limited to a weak hydrogen bond with only partial proton displacement. However, in polar solvents like ethanol (B145695) (EtOH) or acetonitrile (B52724) (MeCN), a complete proton transfer is often observed, leading to the formation of a stable ion pair. mdpi.com Theoretical calculations have shown a significant difference in the O-H and N...H bond distances when moving from the gas phase to a solvated state, confirming the solvent's role in facilitating complete proton transfer. mdpi.com
The stability of the charge transfer complex, quantified by the formation constant (KCT), often increases with the polarity of the solvent. acs.org For instance, studies on similar donor-acceptor complexes have shown higher KCT values in more polar solvents. nih.govacs.org This is attributed to the better stabilization of the resulting charged species (ion pair) by the polar solvent molecules. The optical transition energy (Eop) of the charge transfer band does not always follow simple dielectric continuum theories; the solvent reorganization energy, which accounts for the rearrangement of solvent molecules around the complex upon electronic transition, plays a crucial role. nih.gov
Thermal Stability and Decomposition Pathways
The thermal behavior of the 4-nitrophenol;pyridin-2-amine complex is a critical aspect of its material properties, revealing its stability under thermal stress and the pathways through which it decomposes.
Investigation of Thermal Behavior using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA/DSC)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) are primary techniques used to investigate the thermal stability of such complexes. nih.gov TGA measures the change in mass of a sample as a function of temperature, while DTA/DSC measures the difference in temperature between a sample and a reference, revealing endothermic (melting, boiling) and exothermic (decomposition) events. nih.govimanagerpublications.com
For complexes of 4-nitrophenol with various aminopyridines, TGA/DTA studies reveal specific thermal events. Typically, the DTA curve shows a sharp endothermic peak corresponding to the melting point of the compound. nih.govresearchgate.netresearchgate.net The absence of mass loss in the TGA curve before this melting point confirms the absence of included solvent molecules in the crystal structure. nih.gov Following the melting, decomposition occurs, often in one or more stages, indicated by significant mass loss in the TGA curve and corresponding exothermic peaks in the DTA/DSC curve. researchgate.net
The thermal stability of these materials can vary. For example, the complex of 2-amino-4-methylpyridinium with 4-nitrophenol is reported to be thermally stable up to 145 °C, while another study on a similar compound showed a melting point of 98.8 °C and decomposition beyond 250 °C. nih.govresearchgate.net The thermal decomposition of salts formed between 4-nitrophenol and amines can involve the initial loss of the amine, followed by the decomposition of the remaining 4-nitrophenol at higher temperatures. researchgate.net
Table 1: Thermal Properties of Selected 4-Nitrophenol-Aminopyridine Complexes
| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Analysis Method |
|---|---|---|---|
| 2-Amino-4-methylpyridinium 4-nitrophenolate 4-nitrophenol | 98.8 researchgate.net | > 250 researchgate.net | TG-DSC researchgate.net |
| 2-Amino-4-methylpyridinium 4-nitrophenolate 4-nitrophenol | 103.3 nih.gov | Starts at 145 nih.gov | TG-DTA nih.gov |
| 2,6-Diaminopyridinium 4-nitrophenolate 4-nitrophenol | 150 researchgate.net | Two-stage decomposition researchgate.net | TG/DTA researchgate.net |
Analysis of the Influence of Supramolecular Assembly on Thermal Decomposition
The way in which molecules of 4-nitrophenol and pyridin-2-amine assemble in the solid state to form a supramolecular structure has a direct impact on the material's thermal stability and decomposition pathway. researchgate.net These assemblies are directed by non-covalent interactions, primarily hydrogen bonds and π-π stacking. canterbury.ac.nz
The specific geometry of the aminopyridine can influence the resulting crystal structure. For instance, ortho-aminopyridines, such as 2-aminopyridine, can support bent pathways of supramolecular assembly through hydrogen bond formation, leading to non-centrosymmetric crystalline salts with 4-nitrophenol. researchgate.net These structures can exhibit unique arrangements, such as H-bonded helical motifs. researchgate.net The formation of H-bonded 4-nitrophenol–4-nitrophenolate anionic dimers is also a common feature in these types of co-crystals. researchgate.net
The stability of the crystal lattice, dictated by the strength and network of these supramolecular interactions, will determine the energy required to initiate decomposition. A more tightly packed and extensively hydrogen-bonded structure is generally expected to exhibit higher thermal stability. The decomposition pathway can also be affected, as the breakdown of the supramolecular structure is the initial step, which then influences how the individual components subsequently decompose. For instance, in some materials, the degradation of a biopolymer backbone is altered and stabilized by the grafting of other chemical units onto its surface, demonstrating how composite structures can enhance thermal stability. rsc.org
Conclusion and Future Research Directions
Summary of Key Achievements in 4-Nitrophenol (B140041);pyridin-2-amine Supramolecular Chemistry
The co-crystallization of 4-nitrophenol with pyridin-2-amine and its derivatives has been a fruitful area of research, leading to several key achievements.
Formation of Predictable Supramolecular Synthons: A primary achievement lies in the reliable formation of supramolecular heterosynthons, particularly the robust O—H···N hydrogen bond between the phenolic hydroxyl group and the pyridine (B92270) ring nitrogen. researchgate.netmdpi.com This interaction is a cornerstone in the assembly of these co-crystals.
Creation of Acentric Materials for Nonlinear Optics (NLO): Researchers have successfully synthesized a range of adducts of 4-nitrophenol with various aminopyridines that crystallize in non-centrosymmetric space groups. researchgate.net This is a critical achievement because non-centrosymmetric alignment is a prerequisite for second-order NLO properties, which are essential for applications in optical communications and frequency conversion. researchgate.netscirp.org
Proton Transfer and Salt Formation: Extensive studies have demonstrated that the interaction between 4-nitrophenol and aminopyridines can result in either a neutral co-crystal or an organic salt via proton transfer from the phenol (B47542) to the pyridine. researchgate.net The resulting materials are often composed of 4-nitrophenolate (B89219) anions and pyridinium (B92312) cations. Spectroscopic and crystallographic data have been pivotal in confirming the nature of the proton's location within the crystal lattice. researchgate.net
Systematic Structural Analysis: The crystal structures of numerous adducts have been elucidated, revealing diverse hydrogen-bonding patterns, including the formation of anionic dimers of 4-nitrophenol–4-nitrophenolate and complex three-dimensional networks. researchgate.netgrafiati.com This systematic analysis has contributed to a deeper understanding of how molecular structure dictates crystal packing.
The table below summarizes crystallographic data for adducts of 4-nitrophenol (I) with various aminopyridines, illustrating the structural diversity and achievements in this area.
| Compound | Molecular Formula | Crystal System | Space Group | Key Finding | Reference |
| 2(I) · 4-aminopyridine | 2(C₆H₅NO₃)·C₅H₆N₂ | Monoclinic | P2₁ | Forms an acentric organic salt with potential for NLO applications. | researchgate.net |
| 2(I) · 3,4-diaminopyridine (B372788) | 2(C₆H₅NO₃)·C₅H₇N₃ | Orthorhombic | Pna2₁ | Isomorphous with similar aminopyridine adducts; DFT calculations predict strong NLO activity. | researchgate.net |
| 2(I) · 2,3-diaminopyridine | 2(C₆H₅NO₃)·C₅H₇N₃ | Orthorhombic | Pna2₁ | Exhibits a helical hydrogen-bonding assembly responsible for its acentric nature. | researchgate.net |
| I · 3-aminopyridine (B143674) | C₆H₅NO₃·C₅H₆N₂ | Monoclinic | P2₁ | Both components remain in their neutral form, forming a co-crystal rather than a salt. | researchgate.net |
| 2(I) · 2-amino-6-methylpyridine | 2(C₆H₅NO₃)·C₆H₈N₂ | Monoclinic | P2₁ | Forms an organic salt structure with H-bonded 4-nitrophenol–4-nitrophenolate anionic dimers. | researchgate.net |
| I · 4-methylpyridine | C₆H₅NO₃·C₆H₇N | Monoclinic | P2₁/n | Forms a simple 1:1 hydrogen-bonded dimer with a classic herring-bone packing structure. | researchgate.net |
Identification of Remaining Challenges and Open Questions
Despite the progress, several challenges and open questions remain in the field.
Predicting Proton Transfer: While the pKa difference between the components can offer guidance, predicting whether a neutral co-crystal or a proton-transferred salt will form under specific crystallization conditions remains a significant challenge. The "salt-co-crystal continuum" is influenced by subtle factors, including solvent polarity and temperature, which are not yet fully understood. nso-journal.org
Controlling Polymorphism: Like many molecular crystals, these systems can exhibit polymorphism, where different crystal packings of the same components can lead to vastly different physical properties. A key challenge is to selectively crystallize the desired polymorph, particularly the non-centrosymmetric forms required for NLO applications.
Correlation of Structure and Physical Properties: While correlations have been drawn between acentric structures and NLO activity, a quantitative and predictive understanding is still developing. For instance, rationally correlating structural features like crystal density and hydrogen bond numbers to physical properties like the melting point has proven difficult due to the diverse nature of the co-formers. acs.org
Scaling Up and Device Integration: A major hurdle is translating the promising properties observed in small, single crystals into large-scale, high-quality materials suitable for practical device fabrication. Growing large, defect-free crystals of organic salts remains a significant materials science challenge.
Prospects for Rational Design of Advanced Materials with Tunable Properties
The future of 4-nitrophenol;pyridin-2-amine supramolecular chemistry is geared towards the rational design of materials with precisely controlled functionalities.
Advanced NLO Materials: A primary prospect is the use of computational modeling, such as Density Functional Theory (DFT) calculations, to predict the hyperpolarizability of new adducts before synthesis. researchgate.net By systematically modifying the substituents on the pyridin-2-amine ring, it should be possible to fine-tune the electronic properties and enhance the NLO response of the resulting crystals.
Multifunctional Materials: There is potential to design materials that combine NLO properties with other functionalities. For example, by incorporating chiral aminopyridines, one could create materials that exhibit both NLO and chiroptical properties.
Catalysis and Sensing: The principles learned from this system can be applied to design new materials for catalysis and chemical sensing. nih.govacs.org The hydrogen-bonding sites and the potential for creating porous frameworks could be exploited for the selective binding and transformation of other molecules. acs.orgrsc.org For example, molecularly imprinted polymers using 4-nitrophenol as a template have been designed for catalytic reactions. nih.gov
Crystal Engineering for Pharmaceuticals: The fundamental understanding of supramolecular synthons gained from systems like 4-nitrophenol;pyridin-2-amine is directly applicable to pharmaceutical co-crystallization. nih.gov Engineering co-crystals can modify critical properties of active pharmaceutical ingredients (APIs), such as solubility and stability.
The continued exploration of the rich supramolecular chemistry of 4-nitrophenol and pyridin-2-amine holds significant promise for advancing the field of crystal engineering and contributing to the development of next-generation organic functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
